molecular formula C14H16N2O2 B14619000 N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide CAS No. 57068-05-0

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B14619000
CAS No.: 57068-05-0
M. Wt: 244.29 g/mol
InChI Key: HAMFKNRIQSUOBB-UHFFFAOYSA-N
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Description

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazole oxides, while reduction can produce oxazoline derivatives .

Scientific Research Applications

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor

Uniqueness

This compound is unique due to its specific structural features, including the benzyl and propanamide groups attached to the oxazole ring.

Properties

CAS No.

57068-05-0

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C14H16N2O2/c1-3-13(17)16(14-15-11(2)10-18-14)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3

InChI Key

HAMFKNRIQSUOBB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC1=CC=CC=C1)C2=NC(=CO2)C

Origin of Product

United States

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